molecular formula C15H11N3O3S2 B2666552 (Z)-3-(4-oxo-5-(quinoxalin-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid CAS No. 902033-32-3

(Z)-3-(4-oxo-5-(quinoxalin-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid

Número de catálogo: B2666552
Número CAS: 902033-32-3
Peso molecular: 345.39
Clave InChI: QSRVOBYOSXUETN-GHXNOFRVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(Z)-3-(4-oxo-5-(quinoxalin-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid is a complex organic compound that belongs to the class of thiazolidinediones. It features a quinoxaline moiety, which is a bicyclic aromatic system, and a thiazolidine-2,4-dione ring, which is a five-membered ring containing sulfur and nitrogen atoms. This compound has garnered interest due to its potential biological and pharmaceutical applications.

Synthetic Routes and Reaction Conditions:

  • Condensation Reaction: The synthesis of this compound typically involves a condensation reaction between quinoxaline-2-carboxaldehyde and thiazolidine-2,4-dione in the presence of a base such as triethylamine.

  • Cyclization Reaction: The intermediate formed from the condensation reaction undergoes cyclization under acidic conditions to form the thiazolidine ring.

  • Oxidation Reaction: The final step involves the oxidation of the intermediate to introduce the oxo group at the 4-position of the thiazolidine ring.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. Large-scale reactors are used to handle the reactions, and purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to introduce additional functional groups.

  • Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

  • Substitution: Substitution reactions can occur at various positions on the quinoxaline ring, introducing different substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

  • Substitution: Various electrophiles and nucleophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Hydroxylated derivatives of the compound.

  • Reduction Products: Hydroxyl derivatives of the compound.

  • Substitution Products: Derivatives with different substituents on the quinoxaline ring.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the compound's effectiveness as an anticancer agent. Research indicates that derivatives of thiazolidinones, including those similar to (Z)-3-(4-oxo-5-(quinoxalin-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid, exhibit notable cytotoxicity against various cancer cell lines.

Key Findings:

  • Cytotoxic Properties: The compound has demonstrated high cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-231. These effects are attributed to its ability to induce apoptosis and inhibit cell proliferation .
  • Mechanism of Action: The molecular mechanism involves the induction of apoptosis through the activation of caspases and modulation of mitochondrial membrane potential. The compound also affects autophagy-related proteins, indicating a multifaceted approach to cancer treatment .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazolidinone derivatives. Research has shown that specific modifications in the molecular structure can enhance anticancer activity.

Important Structural Features:

  • Quinoxaline Moiety: The presence of a quinoxaline group in the structure contributes significantly to the compound's biological activity, enhancing its interaction with cellular targets .
  • Thiazolidinone Core: Variations in substituents on the thiazolidinone core influence the compound's potency and selectivity against different cancer types .

Potential Therapeutic Uses

The therapeutic implications of this compound extend beyond oncology.

Possible Applications:

  • Combination Therapy: Due to its mechanism of action, this compound may be effective in combination with other chemotherapeutic agents, potentially overcoming drug resistance in cancer cells.
  • Targeted Drug Delivery: Research into nanocarrier systems for delivering this compound directly to tumor sites is ongoing, which could enhance therapeutic efficacy while minimizing side effects .

Case Studies and Experimental Evidence

Several studies have documented the effects of related compounds in clinical settings:

StudyCompoundCancer TypeFindings
1Les-3331BreastInduced apoptosis; high cytotoxicity against MCF-7 and MDA-MB-231 cells
2Other ThiazolidinonesGastric/Colon CancerSignificant cytotoxic effects observed; potential for further development

Mecanismo De Acción

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The quinoxaline moiety can bind to enzymes or receptors, leading to the modulation of biological pathways. The thiazolidine-2,4-dione ring can chelate metal ions, affecting their biological activity.

Comparación Con Compuestos Similares

This compound is unique due to its specific structural features, such as the presence of both quinoxaline and thiazolidine-2,4-dione rings. Similar compounds include:

  • Quinoxaline derivatives: These compounds share the quinoxaline ring but may lack the thiazolidine-2,4-dione moiety.

  • Thiazolidinediones: These compounds contain the thiazolidine-2,4-dione ring but may have different substituents or additional rings.

Actividad Biológica

(Z)-3-(4-oxo-5-(quinoxalin-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the existing literature on its biological activity, including synthesis, structure-activity relationships (SAR), and pharmacological evaluations.

Synthesis and Structural Characteristics

The synthesis of thiazolidinone derivatives, including the target compound, typically involves the condensation of thiazolidine derivatives with appropriate aldehydes or ketones. The structure of this compound includes a quinoxaline moiety which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolidinones exhibit potent antimicrobial properties. For instance, compounds related to this compound have shown:

  • Antibacterial Activity :
    • The compound displayed significant antibacterial activity against various Gram-positive and Gram-negative bacteria. In particular, it was found to be more effective than traditional antibiotics such as ampicillin and streptomycin, with minimum inhibitory concentrations (MICs) ranging from 0.004 to 0.06 mg/mL against sensitive strains like Enterobacter cloacae and Staphylococcus aureus .
  • Antifungal Activity :
    • The antifungal efficacy was also notable, with MIC values indicating good to excellent activity against fungi such as Trichoderma viride and Aspergillus fumigatus . The structure–activity relationship (SAR) suggests that modifications in the thiazolidine ring can enhance antifungal potency.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of thiazolidinone derivatives:

  • Case Study 1 : A study involving a series of thiazolidinone derivatives highlighted their effectiveness against resistant bacterial strains, demonstrating enhanced activity compared to conventional treatments . The most active compounds showed MIC values significantly lower than those of reference drugs.
  • Case Study 2 : In another investigation, the pharmacokinetic properties of these compounds were assessed using animal models, revealing promising absorption and distribution characteristics that support their potential therapeutic applications .

Pharmacological Mechanisms

The mechanisms underlying the biological activities of this compound are still under investigation. Molecular docking studies have suggested that these compounds may interact with specific bacterial enzymes or cellular targets, leading to their antimicrobial effects .

Summary Table of Biological Activities

Activity TypeMIC Range (mg/mL)Notable Pathogens/Strains
Antibacterial0.004 - 0.06Enterobacter cloacae, S. aureus
Antifungal0.004 - 0.06Trichoderma viride, A. fumigatus

Propiedades

IUPAC Name

3-[(5Z)-4-oxo-5-(quinoxalin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S2/c19-13(20)5-6-18-14(21)12(23-15(18)22)7-9-8-16-10-3-1-2-4-11(10)17-9/h1-4,7-8H,5-6H2,(H,19,20)/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSRVOBYOSXUETN-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C=C3C(=O)N(C(=S)S3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=CC(=N2)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.